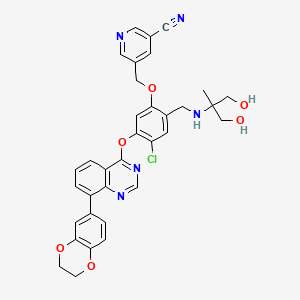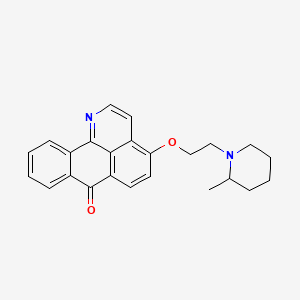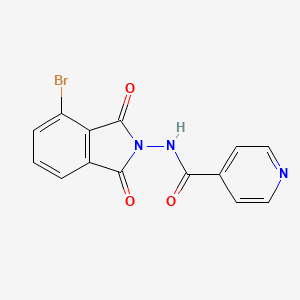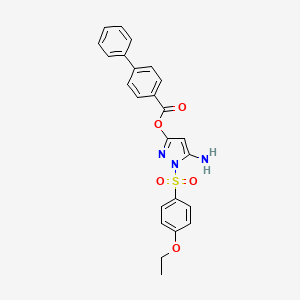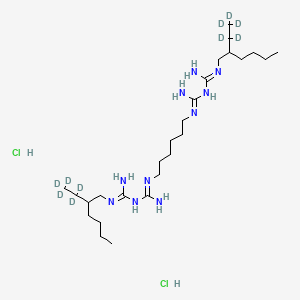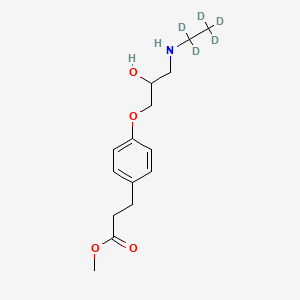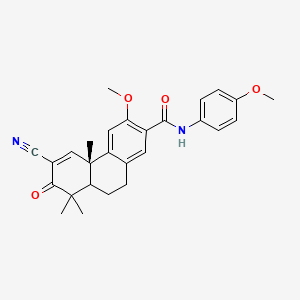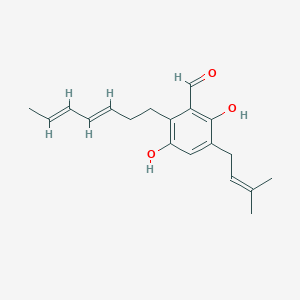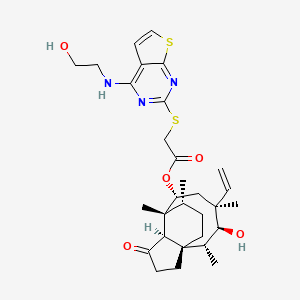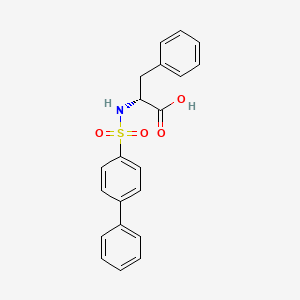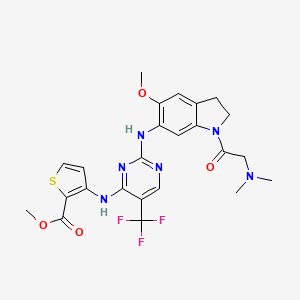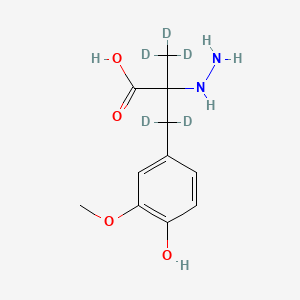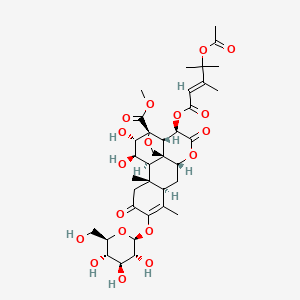
Yadanzioside K
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yadanzioside K is a natural quassinoid glycoside found in Brucea javanica (L.) Merr, a plant known for its medicinal properties. Quassinoids are a class of degraded triterpenoids that exhibit a wide range of biological activities, including anti-cancer, anti-malarial, and anti-inflammatory effects .
Vorbereitungsmethoden
Yadanzioside K is typically isolated from the seeds of Brucea javanica. The isolation process involves extraction with solvents followed by chromatographic separation techniques.
Analyse Chemischer Reaktionen
Yadanzioside K undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the structure-activity relationships of quassinoids.
Medicine: It has potential therapeutic applications in treating dysentery, malaria, and cancer.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of yadanzioside K involves its interaction with specific molecular targets and pathways. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound also exhibits anti-inflammatory effects by modulating the activity of inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Yadanzioside K is unique among quassinoids due to its specific glycosylation pattern. Similar compounds include:
Brusatol: Known for its potent anti-cancer activity.
Bruceine D: Exhibits significant anti-malarial effects.
Yadanzioside B: Another quassinoid glycoside with similar biological activities
These compounds share structural similarities but differ in their glycosylation patterns and specific biological activities, making this compound a unique and valuable compound for scientific research and therapeutic applications.
Eigenschaften
Molekularformel |
C36H48O18 |
|---|---|
Molekulargewicht |
768.8 g/mol |
IUPAC-Name |
methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
InChI |
InChI=1S/C36H48O18/c1-13(33(4,5)54-15(3)38)8-20(40)52-26-28-35-12-49-36(28,32(47)48-7)29(45)24(44)27(35)34(6)10-17(39)25(14(2)16(34)9-19(35)51-30(26)46)53-31-23(43)22(42)21(41)18(11-37)50-31/h8,16,18-19,21-24,26-29,31,37,41-45H,9-12H2,1-7H3/b13-8+/t16-,18+,19+,21+,22-,23+,24+,26+,27+,28+,29-,31-,34-,35+,36-/m0/s1 |
InChI-Schlüssel |
YJWLVGXIHBVPPC-WGINFWKESA-N |
Isomerische SMILES |
CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Kanonische SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


